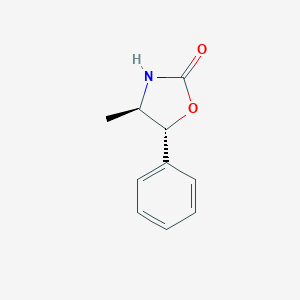

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Description

Significance of Chirality in Modern Synthetic Organic Chemistry

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in "handedness" analogous to a pair of human hands. These non-superimposable mirror images are known as enantiomers. In a biological context, the three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological receptors, such as enzymes and proteins. Consequently, the physiological effects of two enantiomers of a drug can differ significantly; one may be therapeutic while the other is inactive or even toxic. This underscores the critical importance of asymmetric synthesis, which aims to produce a single, desired enantiomer of a chiral compound.

Historical Development and Theoretical Basis of Chiral Auxiliaries

The field of asymmetric synthesis has its roots in the late 19th and early 20th centuries, but it was the latter half of the 20th century that saw the development of predictable and highly selective methods. The concept of a chiral auxiliary, a chiral molecule that is temporarily attached to a substrate to direct a stereoselective transformation, emerged as a powerful strategy. researchgate.net The theoretical basis of their function lies in the creation of a diastereomeric intermediate by covalently bonding the chiral auxiliary to the substrate. Diastereomers have different physical and chemical properties, allowing for the selective formation of one diastereomer over the other in a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.

The Pioneering Contributions of David A. Evans and Oxazolidinone Auxiliaries

The development of oxazolidinone-based chiral auxiliaries by David A. Evans and his research group in the 1980s marked a significant breakthrough in asymmetric synthesis. santiago-lab.com These auxiliaries, often referred to as "Evans auxiliaries," provided a reliable and highly predictable method for the stereoselective functionalization of carbonyl compounds. The genius of the Evans auxiliaries lies in their rigid and well-defined conformational preferences upon N-acylation and subsequent enolization. This rigidity, coupled with the steric influence of the substituents on the oxazolidinone ring, effectively shields one face of the enolate, leading to highly diastereoselective reactions with electrophiles. wikipedia.org

Contextualizing (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone within the Family of Chiral Oxazolidinones

The family of Evans oxazolidinone auxiliaries includes several key members, each with distinct steric and electronic properties that make them suitable for different applications. This compound is a notable member of this family. Its structure, derived from (1R,2R)-norephedrine, features a methyl group at the 4-position and a phenyl group at the 5-position. These substituents play a crucial role in directing the stereochemical outcome of reactions. The cis relationship between the methyl and phenyl groups in the (4R,5R) isomer influences the conformation of the N-acyl derivative and, consequently, the facial bias of the corresponding enolate. This particular stereoisomer provides a distinct stereochemical environment compared to its diastereomer, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, and other common Evans auxiliaries such as those derived from valine or phenylalanine.

Structure

3D Structure

Properties

IUPAC Name |

(4R,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIBJOQGAJBQDF-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 4r,5r 4 Methyl 5 Phenyl 2 Oxazolidinone As a Chiral Auxiliary in Asymmetric Transformations

Fundamental Principles of Chiral Induction and Stereochemical Control

The efficacy of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary hinges on its ability to create a predictable and sterically biased environment around a reactive center. The process begins with the attachment of the auxiliary to a prochiral substrate, typically via acylation of the nitrogen atom, to form an N-acyl oxazolidinone. This new molecule, now possessing a known chiral controller, can be converted into a reactive intermediate, such as an enolate.

The key to stereochemical control lies in the conformation of this intermediate. In the case of enolates, the formation of a chelated metal enolate (e.g., with lithium, sodium, or boron) creates a rigid, planar, six-membered ring structure. The substituents at the 4- and 5-positions of the oxazolidinone ring—in this case, a methyl group and a phenyl group—project from this plane. Their steric bulk effectively blocks one of the two faces of the planar enolate. wikipedia.org Consequently, an incoming electrophile is forced to approach from the less hindered face, resulting in the highly diastereoselective formation of a new stereocenter. wikipedia.org After the reaction, the auxiliary can be cleaved from the product, often under mild hydrolytic conditions, and recovered for reuse, leaving behind an enantiomerically enriched molecule.

Asymmetric Alkylation Reactions Mediated by Oxazolidinone Auxiliaries

One of the most robust and frequently employed applications of oxazolidinone auxiliaries is in the diastereoselective alkylation of enolates. rsc.orgrsc.org This method provides a reliable pathway for the asymmetric construction of carbon-carbon bonds, a fundamental operation in organic synthesis. researchgate.net

The formation of stereocenters, particularly all-carbon quaternary stereocenters (a carbon atom bonded to four other carbon atoms), represents a significant synthetic challenge. nih.gov The steric congestion involved makes their construction difficult, yet their presence can impart valuable structural and biological properties to a molecule. nih.gov

The asymmetric alkylation of N-acyl oxazolidinones is a powerful strategy for creating both tertiary and quaternary stereocenters. The process involves the deprotonation of an N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate a stable (Z)-enolate. The aforementioned chelation fixes the conformation, and the substituent at the C4 position of the auxiliary directs the alkylating agent to the opposite face of the enolate. This high degree of facial selectivity leads to products with excellent diastereomeric purity.

While the creation of tertiary stereocenters by this method is well-established, the synthesis of quaternary centers requires a substrate that is already α-substituted. Despite the increased steric hindrance, the powerful directing ability of the oxazolidinone auxiliary often enables these challenging transformations to proceed with high efficiency and stereoselectivity. nih.govacs.org

Table 1: Examples of Asymmetric Alkylation using Oxazolidinone Auxiliaries This table is representative of the types of transformations possible with oxazolidinone auxiliaries. The specific diastereoselectivity can vary based on the exact auxiliary, substrate, and reaction conditions.

| N-Acyl Oxazolidinone Substrate | Electrophile | Product Type | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|

| N-Propionyl | Benzyl bromide (BnBr) | α-Benzyl propionate (B1217596) derivative | >95% |

| N-Propionyl | Methyl iodide (MeI) | α-Methyl propionate derivative | >95% |

| N-Isovaleryl | Allyl iodide | α-Allyl isovalerate derivative | >90% |

| N-(α-Methyl)propionyl | Ethyl iodide (EtI) | Derivative with quaternary center | >90% |

The reliability and high fidelity of the oxazolidinone-mediated alkylation have made it a cornerstone strategy in the total synthesis of numerous complex, biologically active natural products. rsc.orgresearchgate.netrsc.org Synthetic chemists frequently rely on this method to set key stereocenters early in a synthetic sequence, confident in the stereochemical outcome. rsc.org This approach allows for the efficient construction of chiral building blocks that are then carried forward through the remainder of the synthesis.

A classic example is the synthesis of the macrolide antibiotic cytovaricin by D.A. Evans, which utilized oxazolidinone auxiliaries to set the stereochemistry of multiple centers through both alkylation and aldol (B89426) reactions. wikipedia.org This seminal work demonstrated the power of auxiliary-based methods for navigating the immense stereochemical challenges posed by complex natural products. Numerous other syntheses have since adopted this strategy, cementing its status as a premier tool for asymmetric C-C bond formation. rsc.orgrsc.org

Asymmetric Aldol Reactions Utilizing Oxazolidinone Chiral Auxiliaries

The aldol reaction is one of the most powerful methods for carbon-carbon bond formation, capable of generating two new stereocenters simultaneously. researchgate.netresearchgate.net The use of chiral oxazolidinone auxiliaries provides a highly effective means of controlling the absolute and relative stereochemistry of this transformation.

In a typical Evans aldol reaction, the N-acyl oxazolidinone is treated with a Lewis acid, commonly a dialkylboron triflate (e.g., Bu₂BOTf), and a tertiary amine base to form a (Z)-boron enolate. This enolate maintains a rigid, chelated structure that, like in the alkylation reaction, directs the approach of an aldehyde from the face opposite the C4 substituent. This process reliably leads to the formation of syn-aldol adducts with exceptionally high diastereoselectivity.

Control over the reaction conditions allows for diastereodivergent synthesis, meaning that different diastereomers of the product can be selectively accessed from the same starting materials. While boron enolates of N-acyl oxazolidinones typically yield syn-adducts, the use of other metal enolates, such as titanium enolates, can favor the formation of anti-adducts, although often with lower selectivity. This ability to selectively generate different stereochemical outcomes significantly enhances the versatility of the method. nih.gov

Table 2: Diastereoselection in Oxazolidinone-Mediated Aldol Reactions

| Enolate Type | Typical Reagents | Major Aldol Adduct | Typical Diastereoselectivity |

|---|---|---|---|

| Boron (Z)-Enolate | Dibutylboron triflate (Bu₂BOTf), Triethylamine (B128534) (Et₃N) | syn | >98:2 |

| Lithium (Z)-Enolate | Lithium diisopropylamide (LDA) | syn | Variable, generally lower than boron |

| Titanium Enolate | Titanium tetrachloride (TiCl₄), Hünig's base | anti | Moderate to good |

The asymmetric aldol reaction using oxazolidinone auxiliaries has been a key enabling technology in the synthesis of a vast array of natural products, particularly polyketides, which are rich in β-hydroxy carbonyl motifs. rsc.orgresearchgate.net The predictable generation of syn-aldol products allows for the iterative construction of long carbon chains with precise control over the stereochemistry at multiple centers.

For instance, the synthesis of (−)-cytoxazone, a cytokine modulator, employed an asymmetric aldol addition as a key step to furnish the desired syn-aldol adduct in high yield. nih.gov Similarly, the synthesis of components of complex molecules like callipeltin A has involved the use of oxazolidinone auxiliaries for stereoselective aldol condensations. rsc.org These examples underscore the critical role of this methodology in providing access to stereochemically complex and biologically important molecules. rsc.org

Asymmetric Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, can be rendered asymmetric through the use of chiral auxiliaries like this compound. When this auxiliary is appended to a dienophile, typically an α,β-unsaturated carbonyl system, it exerts profound stereocontrol over the [4+2] cycloaddition process.

N-Acyloxazolidinones derived from this compound exhibit exceptional reactivity and stereoselectivity in Lewis acid-catalyzed Diels-Alder reactions. harvard.edu The stereochemical outcome is rationalized by a model involving a chelated complex between the Lewis acid and the two carbonyl oxygens of the N-acyloxazolidinone. harvard.edu This chelation locks the acyl group in an s-cis conformation, and the phenyl group at C5 and the methyl group at C4 effectively block one face of the dienophile. Consequently, the diene approaches from the less sterically hindered face, leading to a highly predictable and controlled formation of the cycloaddition product. harvard.edu

For instance, the reaction of the N-crotonyl derivative of this compound with cyclopentadiene, in the presence of a Lewis acid like diethylaluminum chloride (Et₂AlCl), proceeds with very high endo selectivity and diastereoselectivity. harvard.edu The auxiliary dictates the facial approach of the diene, resulting in the formation of a single major diastereomer of the endo adduct. harvard.edu This high degree of enantiocontrol is a hallmark of using this auxiliary in Diels-Alder reactions. harvard.edursc.org The cycloadducts are often crystalline solids, which facilitates their purification. harvard.edu

| Lewis Acid | Temperature (°C) | Endo:Exo Ratio | Diastereomeric Excess (de) | Yield (%) |

|---|---|---|---|---|

| Et₂AlCl | -100 | >100:1 | >99:1 | 81 |

Asymmetric Conjugate Addition Reactions (e.g., Michael Additions)

The oxazolidinone auxiliary is highly effective in directing the stereochemical course of conjugate addition reactions to α,β-unsaturated N-acyl derivatives. sigmaaldrich.com These reactions are fundamental for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds at the β-position of a carbonyl system.

In Michael additions, the chiral auxiliary attached to the α,β-unsaturated system controls the facial selectivity of the nucleophilic attack. acs.orgarkat-usa.org The Lewis acid-chelated intermediate is again invoked to explain the high diastereoselectivity observed. The rigid conformation of the chelated N-enoyl oxazolidinone exposes one of the enone's faces to the incoming nucleophile while the other face is shielded by the auxiliary's substituents. nih.gov

This methodology has been successfully applied to the 1,4-addition of various nucleophiles, including organocuprates, thiols, and amines. researchgate.netgoogle.com For example, the addition of organocuprate reagents to N-enoyl derivatives of this compound proceeds with high diastereoselectivity, providing a reliable route to β-branched carboxylic acids after removal of the auxiliary. acs.orgresearchgate.net The stereochemical outcome is highly predictable, making it a valuable tool for synthesizing complex chiral molecules. nih.gov

| Organocuprate Reagent (R₂CuLi) | Diastereoselectivity (syn:anti) | Yield (%) |

|---|---|---|

| Me₂CuLi | >98:2 | 85-95 |

| Bu₂CuLi | >98:2 | 85-95 |

| Ph₂CuLi | >98:2 | 85-95 |

Condensation Reactions with Acyl Halides and Carboxylic Acids

The first step in utilizing this compound as a chiral auxiliary is its attachment to a substrate, typically through N-acylation. This is a crucial step that forms the reactive N-acyl oxazolidinone derivative.

This transformation is commonly achieved by deprotonating the oxazolidinone with a strong base, such as n-butyllithium, to form the lithium salt, followed by reaction with an acyl chloride or anhydride. researchgate.net This method is highly efficient and provides the desired N-acyl derivatives in good yields. researchgate.net For instance, reacting the lithium salt of (+)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with 2-phenylpropanoyl chloride yields the corresponding N-acylated product. researchgate.net

Alternatively, direct condensation with carboxylic acids can be accomplished using coupling reagents like diisopropylcarbodiimide. This approach avoids the need for preparing reactive acyl halides.

Nucleophilic Addition and Substitution Reactions Involving Oxazolidinone Derivatives

Once the chiral auxiliary is attached, the resulting N-acyl oxazolidinones serve as versatile electrophiles in a variety of nucleophilic addition and substitution reactions. sigmaaldrich.comkaimosi.com These reactions, including aldol additions, alkylations, and aminations, benefit from the powerful stereodirecting influence of the oxazolidinone ring. sigmaaldrich.comarkat-usa.orgkaimosi.com

The generation of acylated oxazolidinone reagents is a fundamental prerequisite for their use in asymmetric synthesis. The standard protocol involves treating the oxazolidinone with a strong base like n-butyllithium at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of the desired acyl halide. researchgate.net This procedure reliably produces the N-acyl oxazolidinone which can then be used in subsequent stereoselective reactions. sigmaaldrich.comarkat-usa.org

Similarly, N-sulfonyl derivatives can be prepared. These are useful reagents in their own right, for example, in the synthesis of chiral sulfoxides. The oxazolidinone can be reacted with sulfinyl chlorides to generate N-sulfinyloxazolidinone reagents, which act as chiral sulfinyl transfer agents. These reagents react with various nucleophiles, such as Grignard reagents or enolates, to produce chiral sulfoxides with high enantiomeric purity.

Enantioconvergent Radical Carbon-Nitrogen Coupling Strategies

The use of this compound and related Evans-type auxiliaries has been conceptually extended to advanced stereoselective methods, including enantioconvergent radical reactions. A notable strategy involves the copper-catalyzed radical C-N coupling, which efficiently transforms racemic secondary alkyl halides into highly enantioenriched α-chiral primary amines. nih.govresearchgate.net These primary amines are fundamental building blocks in pharmaceutical and material sciences. nih.gov

In this methodology, sulfoximines are employed as effective ammonia (B1221849) surrogates. The reaction proceeds under mild thermal conditions, catalyzed by a copper complex, and is applicable to a diverse range of racemic secondary alkyl halides. nih.govresearchgate.net This approach is particularly valuable as it allows for the creation of a specific stereocenter from a 1:1 mixture of starting enantiomers, yielding products with high enantiomeric excess (ee). nih.gov The process demonstrates the potential of radical cross-coupling as a robust strategy for forming chiral carbon-heteroatom bonds. nih.gov

Table 1: Key Features of Enantioconvergent Radical C-N Coupling

| Feature | Description |

|---|---|

| Reaction Type | Enantioconvergent Radical Carbon-Nitrogen Coupling |

| Catalyst System | Copper-based catalysts |

| Substrates | Racemic secondary alkyl halides (benzyl, propargyl, α-carbonyl, etc.) |

| Nitrogen Source | Sulfoximines (as ammonia surrogates) |

| Outcome | Highly enantioenriched N-alkyl sulfoximines |

| Reported Yields | Up to 99% |

| Reported Enantioselectivity | >99% ee |

Auxiliary Cleavage and Recovery Methodologies in Organic Synthesis

A crucial step in any synthesis utilizing a chiral auxiliary is the efficient removal of the auxiliary from the product and its subsequent recovery for reuse, which is critical for process economy and sustainability. wikipedia.org For N-acylated oxazolidinones like those derived from this compound, several cleavage methods are available to yield various functional groups such as carboxylic acids, aldehydes, or alcohols. acs.org

Regioselective Hydrolysis and Auxiliary Regeneration

One of the most common and mild methods for cleaving the N-acyl group to yield a carboxylic acid is through regioselective hydrolysis using lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂). acs.orgwilliams.edu The reaction is highly selective due to the nature of the nucleophile. In the alkaline medium, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), which is a more potent nucleophile than the hydroxide ion (HO⁻). williams.edu

This hydroperoxide anion selectively attacks the exocyclic carbonyl group of the N-acyl oxazolidinone. williams.edu This regioselectivity is vital as it prevents the cleavage of the endocyclic carbonyl group within the oxazolidinone ring, which would destroy the auxiliary. williams.edu The initial product is a peroxyacid, which is typically reduced in situ with a mild reducing agent like sodium sulfite (B76179) to afford the final carboxylic acid product upon workup. acs.orgwilliams.edu

Following the cleavage, the chiral auxiliary, this compound, can be recovered from the reaction mixture. Standard procedures involve aqueous workup and extraction, followed by purification techniques such as crystallization, often leading to high recovery yields. acs.org

Table 2: Typical Conditions for Hydrolytic Cleavage and Auxiliary Recovery

| Step | Reagents | Temperature | Outcome |

|---|---|---|---|

| Cleavage | Lithium Hydroxide (LiOH), Hydrogen Peroxide (H₂O₂) in a THF/water solvent system | Typically 0 °C to room temperature | Cleavage of the N-acyl bond to form a carboxylic acid and the free auxiliary. |

| Workup | Aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium sulfite) | Varies | Reduction of excess peroxide and peracid intermediate. |

| Recovery | Extraction with an organic solvent, followed by crystallization | Varies | Isolation and purification of this compound. |

Retention of Stereochemical Integrity Post-Cleavage

A fundamental requirement for any auxiliary cleavage protocol is that it proceeds without compromising the stereochemical integrity of the newly created chiral center in the product molecule. The conditions for hydrolysis using LiOH/H₂O₂ are specifically chosen for their mildness, which minimizes the risk of side reactions such as epimerization or racemization at the α-carbon of the product. williams.edu

The high enantiomeric excess observed in the final products after the removal of Evans-type auxiliaries is a testament to the fact that these cleavage methods preserve the stereochemistry established during the asymmetric transformation. researchgate.net The robustness of the oxazolidinone system lies not only in its ability to direct stereoselective reactions but also in the reliability of its removal without eroding the valuable stereochemical information installed in the product. wikipedia.org

Mechanistic and Theoretical Investigations of Chiral Oxazolidinone Mediated Reactivity

Transition State Analysis and Reaction Pathway Elucidation

At the heart of the stereodirecting power of (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone lies the predictable and well-defined nature of the transition states in which it participates. In numerous reactions, particularly aldol (B89426) additions and alkylations, the formation of a rigid, chelated transition state is a key feature.

For instance, in aldol reactions mediated by Lewis acids such as dibutylboron triflate or titanium tetrachloride, the N-acyl oxazolidinone forms a (Z)-enolate. This enolate, in conjunction with the Lewis acid and the incoming aldehyde, organizes into a chair-like six-membered transition state. youtube.comnih.gov This model, often referred to as the Zimmerman-Traxler model, explains the observed syn-diastereoselectivity. nih.gov The substituents on the chiral auxiliary, the enolate, and the aldehyde preferentially occupy pseudo-equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions. The phenyl group at C5 and the methyl group at C4 of the oxazolidinone effectively shield one face of the enolate, compelling the electrophile to approach from the less hindered side.

Both chelated and non-chelated reaction pathways have been explored computationally. youtube.comnih.gov In the non-chelated pathway, the transition state is still highly organized, with the stereochemical outcome dictated by the minimization of dipole moments and steric clashes. The orientation of the auxiliary's carbonyl group away from the enolate oxygen is a crucial factor in minimizing the net dipole of the transition state molecule. The consistent formation of a specific enolate geometry, typically the (Z)-enolate, is a prerequisite for these predictable transition state models. msu.edu

Computational Chemistry Approaches to Stereoselectivity Prediction

Computational chemistry has emerged as a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions mediated by this compound. Density Functional Theory (DFT) calculations, employing functionals such as B3LYP and M06-2X, have been instrumental in mapping the potential energy surfaces of these reactions and identifying the lowest energy transition states. researchgate.netcolab.ws

These computational models allow for the quantitative assessment of the energy differences between diastereomeric transition states. A larger energy gap between the favored and disfavored transition states corresponds to a higher predicted diastereomeric excess (de), which often correlates well with experimental observations. youtube.comnih.gov For example, DFT studies on the aldol reaction have successfully rationalized the high syn-diastereoselectivity by calculating the relative energies of the various possible chair-like and boat-like transition states. youtube.com

The application of activation strain models has further elucidated the origins of stereoselectivity by dissecting the transition state energy into contributions from the distortion of the reactants and the interaction between them. youtube.comnih.gov These analyses have revealed that improved interaction energy between the reactants in the favored transition state is a key stabilizing factor. youtube.comnih.gov While predicting the stereoselectivity of chemical reactions remains a complex challenge, computational methods provide a robust framework for understanding and, in many cases, accurately forecasting the stereochemical course of reactions involving chiral oxazolidinones. mdpi.comscripps.edu

Steric and Electronic Factors Governing Diastereoselectivity

The high degree of diastereoselectivity imparted by this compound is a direct consequence of a combination of steric and electronic factors. The substituents at the 4- and 5-positions of the oxazolidinone ring play a pivotal role in creating a sterically biased environment.

The phenyl group at the 5-position and the methyl group at the 4-position effectively block one face of the enolate derived from the N-acyl derivative. This steric hindrance directs the incoming electrophile to the opposite, more accessible face. This principle is central to the diastereoselectivity observed in a multitude of reactions, including alkylations, aldol additions, and Diels-Alder reactions. The magnitude of the steric effect can be modulated by the nature of the substituent on the auxiliary; bulkier groups generally lead to higher levels of stereocontrol.

Role of Metal Chelation and Lewis Acid Catalysis

Lewis acids and metal counterions play a crucial role in orchestrating the stereochemical outcome of reactions involving N-acyl derivatives of this compound. They function by coordinating to the carbonyl oxygen atoms of the N-acyl moiety, thereby creating a rigid and conformationally constrained transition state.

In aldol reactions, Lewis acids like dibutylboron triflate or titanium tetrachloride are essential for the in situ generation of a boron or titanium enolate. This enolate then forms a bidentate chelate with the metal center, incorporating both the enolate oxygen and the oxazolidinone carbonyl oxygen. youtube.com This chelation is fundamental to the formation of the highly ordered, chair-like six-membered transition state that is responsible for the excellent diastereoselectivity. nih.gov

Similarly, in alkylation reactions, the nature of the metal counterion of the enolate (e.g., lithium, sodium) and the presence of chelating agents can significantly impact the stereoselectivity. The metal ion chelates to the two carbonyl oxygens, forcing the N-acyl group into a specific conformation and exposing one face of the enolate to the electrophile while shielding the other. This rigid chelated structure is key to achieving high levels of asymmetric induction. While some mechanistic proposals have suggested the involvement of open-chain complexes, the chelation model remains the most widely accepted explanation for the high stereoselectivities observed with many Lewis acids.

Remote Stereochemical Induction Models in Oxazolidinone Systems

While this compound is exceptionally effective at inducing stereochemistry at centers proximal to the N-acyl group (e.g., 1,2- and 1,3-induction), the establishment of well-defined models for remote stereochemical induction (1,4-, 1,5-, 1,6-induction, etc.) is less developed. The influence of the chiral auxiliary diminishes with increasing distance between the stereocenter on the auxiliary and the newly forming stereocenter.

The primary models for stereochemical induction in oxazolidinone systems, such as the Zimmerman-Traxler model for aldol reactions and the chelated enolate model for alkylations, rely on the formation of a rigid, cyclic transition state where the chiral auxiliary is in close proximity to the reaction center. youtube.comnih.gov This proximity allows for effective transmission of stereochemical information through steric and electronic interactions.

For remote stereochemical induction to be effective, the conformation of the substrate's backbone would need to be sufficiently constrained to relay the chiral information from the oxazolidinone to the distant reaction site. This could potentially be achieved through the introduction of additional conformational locks within the substrate or through specific interactions with catalysts or reagents. However, general and predictable models for achieving high levels of remote stereochemical induction solely through the use of the this compound auxiliary are not as well-established as those for proximal induction. Current research in asymmetric synthesis continues to explore strategies to extend the influence of chiral auxiliaries and catalysts to achieve stereocontrol over greater distances.

Advanced Research Directions and Emerging Methodologies

Applications in Chiral Resolution and Enantiomeric Recognition

The precise separation and recognition of enantiomers are critical in pharmaceutical and chemical industries. (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone and its stereoisomers serve as important targets for the development of advanced chiral resolution techniques.

Molecular Imprinting Technology has emerged as a sophisticated method for creating polymers with specific recognition sites for a target molecule. In the context of chiral separations, molecularly imprinted polymers (MIPs) are synthesized using a chiral template molecule to generate cavities that are stereochemically complementary to the template.

Recent research has demonstrated the fabrication of an open tubular molecular imprinted polymer within a silica (B1680970) capillary for the chiral recognition of neutral enantiomers, including (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone. This technique involves forming a MIP layer inside a pretreated and silanized fused silica capillary. The performance of this system in chiral separation is then evaluated, with optimization of various parameters to enhance recognition and separation efficiency. The imprinting factor, a measure of the selectivity of the MIP, is a key parameter in these studies. For instance, in the separation of d,l-histidine, an imprinting factor of 2.18 was achieved, indicating efficient separation by the molecularly imprinted column.

The interaction between the template and the functional monomer during polymerization is crucial for effective chiral recognition. Studies on MIPs for (S)-4-phenyl-2-oxazolidinone have shown that hydrogen bonding plays a primary role in the chiral recognition process. By optimizing the preparation conditions, such as monomer concentration and polymerization temperature, significant separation factors can be achieved.

Capillary electrophoresis (CE) is a high-efficiency separation technique that has been successfully applied to the chiral separation of oxazolidinone analogs. Since compounds like this compound are neutral, chiral selectors are added to the background electrolyte to enable enantiomeric discrimination.

Anionic cyclodextrins (CDs) have proven to be effective chiral selectors for the enantioseparation of oxazolidinone derivatives by CE. In a comparative study, various anionic CD derivatives were tested for their ability to separate enantiomeric pairs of four oxazolidinones. Among the tested selectors, heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) demonstrated the highest enantioresolution for the majority of the analyte pairs. The study also highlighted the phenomenon of enantiomer migration order (EMO) reversal, where the migration order of the enantiomers changes depending on the type of cyclodextrin (B1172386) used. This underscores the subtle nature of the interactions between the analyte and the chiral selector.

The following table summarizes the experimental conditions used in a typical capillary electrophoresis method for the chiral separation of oxazolidinone analogs.

| Parameter | Condition |

| Capillary | Fused silica |

| Background Electrolyte | 50 mM phosphate (B84403) buffer, pH = 6 |

| Chiral Selector | Anionic cyclodextrins (e.g., HS-β-CD) |

| Separation Voltage | 15-20 kV |

| Temperature | 25 °C |

| Detection | UV, 220 nm |

| Injection | 50 mbar for 3 s |

Exploration of Sustainable and Green Synthetic Approaches for Oxazolidinone Auxiliaries

The principles of green chemistry are increasingly being integrated into the synthesis of chiral auxiliaries to minimize environmental impact. Research in this area focuses on the use of renewable feedstocks, atom-economical reactions, and the development of recyclable auxiliaries.

One promising green approach is the utilization of carbon dioxide as a C1 feedstock for the synthesis of oxazolidinones. A continuous organocatalytic flow synthesis has been developed for the production of 2-substituted oxazolidinones. This method employs a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) as a recyclable and stable catalyst for the conversion of epoxy amines with CO2. rsc.org This process is not only halide-free but also allows for the continuous production of a range of oxazolidinone scaffolds over extended periods without significant loss of catalytic activity. rsc.org

Another avenue of sustainable synthesis involves the development of fluorous-supported oxazolidinone chiral auxiliaries. These auxiliaries can be prepared from readily available α-amino acids. The key advantage of this methodology is the incorporation of fluorous solid-phase extraction for purification, which allows for the efficient separation and recycling of the chiral auxiliary on a large scale.

Development of Catalytic Asymmetric Methodologies Complementary to Stoichiometric Auxiliary Use

While chiral auxiliaries are highly effective, their stoichiometric use can be a drawback in terms of cost and waste generation. Consequently, there is a strong drive to develop catalytic asymmetric methods that can provide enantiomerically pure products more efficiently. These catalytic approaches are not intended to replace chiral auxiliaries entirely but rather to offer complementary strategies.

Significant progress has been made in the catalytic asymmetric synthesis of chiral 2-oxazolidinones. For instance, catalytic asymmetric bromocyclizations of in situ generated carbamic acids from CO2 and allylamines have been achieved using a BINOL-derived chiral bifunctional selenide (B1212193) catalyst. rsc.org This reaction provides chiral 2-oxazolidinone (B127357) products with good enantioselectivities. rsc.org

Ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones is another efficient method for producing optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and yields. rsc.org More recently, a nickel-catalyzed asymmetric hydrogenation of 2-oxazolones has been developed, offering a more cost-effective transition metal catalyst system that provides various chiral 2-oxazolidinones in high yields and with outstanding enantioselectivities (up to >99% ee). acs.org

These catalytic methods offer several advantages over stoichiometric approaches, including reduced waste, lower catalyst loadings, and often milder reaction conditions, aligning with the principles of green chemistry.

Integration of Oxazolidinone Chemistry with Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The integration of oxazolidinone chemistry into flow systems is an active area of research.

The continuous flow synthesis of the antibiotic linezolid, which contains an oxazolidinone core, has been successfully demonstrated. A seven-step continuous flow process was developed, starting from simple building blocks and proceeding without intermediate purification steps. This integrated process highlights the potential of flow chemistry to streamline complex multi-step syntheses.

Furthermore, flow reactors have been utilized in drug discovery for the synthesis of series of 5-substituted oxazolidinones. Flow hydrogenation, for example, has been shown to be advantageous for its safety and efficiency compared to batch processes. The H-Cube® flow reactor is one such system that has been employed for this purpose.

Advanced Spectroscopic and Chromatographic Techniques for Stereochemical Elucidation and Purity Assessment

The determination of stereochemistry and enantiomeric purity is paramount in the synthesis and application of chiral compounds like this compound. Advanced analytical techniques are essential for these assessments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly in the presence of chiral lanthanide shift reagents (LSRs), is a powerful tool for stereochemical elucidation. For substituted 2-oxazolidinones, the use of chiral LSRs such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) can induce enantiomeric shift differences in the 1H NMR spectrum. This allows for the direct determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and reliable method for determining the enantiomeric purity of oxazolidinones. Columns with chiral stationary phases (CSPs) are employed to separate the enantiomers. For example, the enantiomers of 4-methyl-5-phenyl-2-oxazolidone can be analyzed on an Astec® CHIROBIOTIC® TAG column. The optical purity of commercially available (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is often reported as ee: 99% (HPLC).

Recent advancements in chromatography, such as Ultra-High-Performance Liquid Chromatography (UHPLC), provide even higher resolution and faster analysis times, further enhancing the ability to accurately assess the enantiomeric purity of these chiral compounds.

Q & A

Basic: What is the primary role of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone in asymmetric synthesis?

Answer:

This compound is widely employed as a chiral auxiliary in asymmetric synthesis, particularly in Evans aldol reactions and conjugate additions. Its rigid oxazolidinone framework induces high diastereoselectivity by controlling the spatial arrangement of reactants. For example, lithiated this compound reacts with electrophiles to form enolates that direct stereoselective bond formation . Key applications include synthesizing β-hydroxy carbonyl intermediates for natural products and pharmaceuticals.

Methodological Note:

To use it effectively:

- Generate the enolate at low temperatures (−78°C) in anhydrous THF.

- Optimize stoichiometry (1:1 molar ratio of oxazolidinone to base, e.g., n-BuLi).

- Monitor reaction progress via TLC or NMR to ensure complete enolate formation before electrophile addition .

Advanced: How can researchers optimize coupling efficiency when using this compound as a chiral auxiliary?

Answer:

Coupling efficiency depends on the activating agent and solvent. Diisopropylcarbodiimide (DIC) has been shown to enhance acyl transfer to the oxazolidinone, yielding >85% conversion in model reactions. Key steps include:

Pre-activate carboxylic acids with DIC in dichloromethane (DCM) at 0°C.

Add the oxazolidinone under inert atmosphere to minimize hydrolysis.

Purify acylated products via flash chromatography (hexane/ethyl acetate gradients).

Troubleshooting:

- Low yields may arise from residual moisture; ensure rigorous drying of solvents and substrates.

- Racemization can occur during prolonged reactions; limit reaction time to <4 hours .

Basic: What are standard synthetic routes to prepare this compound?

Answer:

The compound is typically synthesized from norephedrine derivatives via cyclization. A common protocol involves:

Reacting (1R,2S)-norephedrine with triphosgene in DCM to form the oxazolidinone ring.

Purify via recrystallization (ethanol/water) to achieve >99% enantiomeric excess (ee).

Critical Parameters:

- Maintain reaction temperatures <25°C to prevent epimerization.

- Use chiral HPLC (e.g., Chiralcel OD-H column) to verify ee .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of derivatives?

Answer:

SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For oxazolidinone derivatives:

Collect high-resolution data (≤1.0 Å) to resolve light atoms (C, N, O).

Address twinning or disorder by refining Flack parameters or using twin-law matrices.

Validate the absolute configuration via anomalous dispersion (Cu Kα radiation).

Case Study:

In a study of fluorinated analogs, SHELXE resolved twinning in 75% of cases by iterative phasing .

Basic: What analytical methods are used to determine enantiomeric excess (ee) of oxazolidinone derivatives?

Answer:

- Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol (90:10) at 1 mL/min. Retention times vary by stereochemistry.

- NMR Spectroscopy: Employ chiral shift reagents (e.g., Eu(hfc)₃) to split diastereotopic proton signals .

Advanced: How can computational modeling predict stereoselectivity in oxazolidinone-mediated reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict diastereomeric ratios. For example:

Optimize enolate and electrophile geometries.

Calculate activation energies for competing pathways.

Compare with experimental ee values (R² > 0.90 in validated models).

Limitation:

DFT may underestimate steric effects in bulky substrates; MD simulations can supplement .

Basic: What are typical applications of this oxazolidinone in medicinal chemistry?

Answer:

It serves as a precursor to protease inhibitors and β-lactam antibiotics. For instance, it was used to synthesize a fluorinated serine protease inhibitor via a 5-step sequence involving aldol addition and reductive amination .

Advanced: How to address contradictions in crystallographic data for oxazolidinone derivatives?

Answer:

Contradictions often arise from poor data quality or incorrect space group assignment. Mitigation strategies:

Re-collect data at synchrotron facilities for higher resolution.

Cross-validate with alternative software (e.g., OLEX2 vs. SHELX).

Perform Hirshfeld surface analysis to detect unresolved solvent molecules .

Advanced: What strategies improve stability of lithiated oxazolidinone intermediates?

Answer:

- Use hexafluoroisopropanol (HFIP) as a co-solvent to stabilize enolates.

- Avoid protic contaminants; pre-dry glassware at 120°C.

- Monitor lithium coordination via IR spectroscopy (C=O stretch shifts from 1740 to 1680 cm⁻¹) .

Basic: How is the oxazolidinone auxiliary removed post-synthesis?

Answer:

Hydrolysis with LiOOH in THF/H₂O (4:1) at 0°C cleaves the auxiliary, yielding carboxylic acids. Quench with HCl, extract with ethyl acetate, and purify via distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.